- Synthesis of 13C labeled sulfur and nitrogen mustard metabolites as mass spectrometry standards for monitoring and detecting chemical warfare agents, Journal of Labelled Compounds and Radiopharmaceuticals, 2012, 55(6), 211-222

Cas no 672310-53-1 (1,1'-Sulfonylbis2-(methylthio)ethane-13C4)

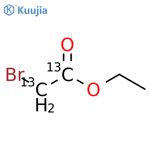

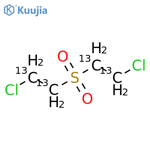

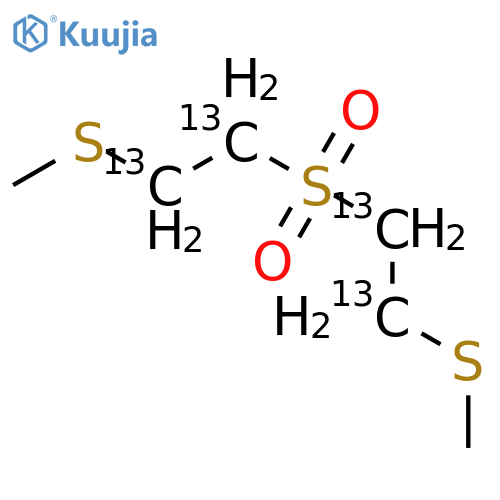

672310-53-1 structure

Produktname:1,1'-Sulfonylbis2-(methylthio)ethane-13C4

CAS-Nr.:672310-53-1

MF:C6H14O2S3

MW:218.339777469635

CID:5236321

1,1'-Sulfonylbis2-(methylthio)ethane-13C4 Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 1,1'-Sulfonylbis2-(methylthio)ethane-13C4

-

- Inchi: 1S/C6H14O2S3/c1-9-3-5-11(7,8)6-4-10-2/h3-6H2,1-2H3/i3+1,4+1,5+1,6+1

- InChI-Schlüssel: IMRNRNZPCBFCKC-PQVJJBODSA-N

- Lächelt: S(=O)(=O)([13CH2][13CH2]SC)[13CH2][13CH2]SC

1,1'-Sulfonylbis2-(methylthio)ethane-13C4 Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| TRC | S479679-10mg |

1,1'-Sulfonylbis[2-(methylthio)ethane]-13C4 |

672310-53-1 | 10mg |

$1326.00 | 2023-05-17 | ||

| TRC | S479679-2.5mg |

1,1'-Sulfonylbis[2-(methylthio)ethane]-13C4 |

672310-53-1 | 2.5mg |

$414.00 | 2023-05-17 | ||

| TRC | S479679-1mg |

1,1'-Sulfonylbis[2-(methylthio)ethane]-13C4 |

672310-53-1 | 1mg |

$184.00 | 2023-05-17 | ||

| TRC | S479679-5mg |

1,1'-Sulfonylbis[2-(methylthio)ethane]-13C4 |

672310-53-1 | 5mg |

$798.00 | 2023-05-17 |

1,1'-Sulfonylbis2-(methylthio)ethane-13C4 Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Disodium sulfide Solvents: Acetone ; 0 °C; 0 °C → rt; overnight, rt

2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt

2.2 Solvents: Methanol ; rt

3.1 Reagents: Phosphoric acid , Hydrogen peroxide Solvents: Water ; 3 d, reflux

4.1 Reagents: 2,6-Lutidine Solvents: Acetonitrile , Ethyl acetate ; 2 d, rt

5.1 Solvents: Ethanol ; 30 min, 0 °C

5.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C → rt; overnight, rt

2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt

2.2 Solvents: Methanol ; rt

3.1 Reagents: Phosphoric acid , Hydrogen peroxide Solvents: Water ; 3 d, reflux

4.1 Reagents: 2,6-Lutidine Solvents: Acetonitrile , Ethyl acetate ; 2 d, rt

5.1 Solvents: Ethanol ; 30 min, 0 °C

5.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C → rt; overnight, rt

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt

1.2 Solvents: Methanol ; rt

2.1 Reagents: Tosyl chloride , Pyridine Solvents: Dichloromethane ; rt

3.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Dichloromethane , Water ; rt

4.1 Solvents: Ethanol ; 0 °C; 0 °C → rt

1.2 Solvents: Methanol ; rt

2.1 Reagents: Tosyl chloride , Pyridine Solvents: Dichloromethane ; rt

3.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Dichloromethane , Water ; rt

4.1 Solvents: Ethanol ; 0 °C; 0 °C → rt

Referenz

- Synthesis of 13C labeled sulfur and nitrogen mustard metabolites as mass spectrometry standards for monitoring and detecting chemical warfare agents, Journal of Labelled Compounds and Radiopharmaceuticals, 2012, 55(6), 211-222

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Phosphoric acid , Hydrogen peroxide Solvents: Water ; 3 d, reflux

2.1 Reagents: 2,6-Lutidine Solvents: Acetonitrile , Ethyl acetate ; 2 d, rt

3.1 Solvents: Ethanol ; 30 min, 0 °C

3.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C → rt; overnight, rt

2.1 Reagents: 2,6-Lutidine Solvents: Acetonitrile , Ethyl acetate ; 2 d, rt

3.1 Solvents: Ethanol ; 30 min, 0 °C

3.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C → rt; overnight, rt

Referenz

- Synthesis of 13C labeled sulfur and nitrogen mustard metabolites as mass spectrometry standards for monitoring and detecting chemical warfare agents, Journal of Labelled Compounds and Radiopharmaceuticals, 2012, 55(6), 211-222

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Dichloromethane , Water ; rt

2.1 Solvents: Ethanol ; 0 °C; 0 °C → rt

2.1 Solvents: Ethanol ; 0 °C; 0 °C → rt

Referenz

- Synthesis of 13C labeled sulfur and nitrogen mustard metabolites as mass spectrometry standards for monitoring and detecting chemical warfare agents, Journal of Labelled Compounds and Radiopharmaceuticals, 2012, 55(6), 211-222

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: 2,6-Lutidine Solvents: Acetonitrile , Ethyl acetate ; 2 d, rt

2.1 Solvents: Ethanol ; 30 min, 0 °C

2.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C → rt; overnight, rt

2.1 Solvents: Ethanol ; 30 min, 0 °C

2.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C → rt; overnight, rt

Referenz

- Synthesis of 13C labeled sulfur and nitrogen mustard metabolites as mass spectrometry standards for monitoring and detecting chemical warfare agents, Journal of Labelled Compounds and Radiopharmaceuticals, 2012, 55(6), 211-222

Synthetic Routes 6

Reaktionsbedingungen

1.1 Solvents: Ethanol ; 0 °C; 0 °C → rt

Referenz

- Synthesis of 13C labeled sulfur and nitrogen mustard metabolites as mass spectrometry standards for monitoring and detecting chemical warfare agents, Journal of Labelled Compounds and Radiopharmaceuticals, 2012, 55(6), 211-222

Synthetic Routes 7

Reaktionsbedingungen

1.1 Solvents: Ethanol ; 30 min, 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C → rt; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C → rt; overnight, rt

Referenz

- Synthesis of 13C labeled sulfur and nitrogen mustard metabolites as mass spectrometry standards for monitoring and detecting chemical warfare agents, Journal of Labelled Compounds and Radiopharmaceuticals, 2012, 55(6), 211-222

1,1'-Sulfonylbis2-(methylthio)ethane-13C4 Raw materials

- Ethanol-1,2-13C2, 2,2′-sulfonylbis-, 1,1′-dimethanesulfonate

- Ethyl Bromoacetate-1,2-13C2

- 2,2'-Thiobis(ethanol)-13C4

- 1,1′-Sulfonylbis[2-chloroethane-1,2-13C2]

- Acetic-13C2 acid, 2,2′-thiobis-, diethyl ester

- 2,2′-Sulfonylbis[ethanol-1,2-13C2]

- Sodium Methanethiolate (~20% in Water)

1,1'-Sulfonylbis2-(methylthio)ethane-13C4 Preparation Products

1,1'-Sulfonylbis2-(methylthio)ethane-13C4 Verwandte Literatur

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552

-

Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

5. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154

672310-53-1 (1,1'-Sulfonylbis2-(methylthio)ethane-13C4) Verwandte Produkte

- 851978-01-3(methyl 4-N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonylbenzoate)

- 2171418-71-4(3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid)

- 771582-01-5(6-(aminomethyl)-2,3-dihydro-1H-indol-2-one)

- 2353540-48-2(2-Cyclopropyl-2-methylpropanethioamide)

- 2228944-79-2(tert-butyl 3-1-(hydroxymethyl)cyclopropylmorpholine-4-carboxylate)

- 1803869-07-9(3-(Chloromethyl)-2-nitrophenylpropanal)

- 898416-28-9(N'-cyclopentyl-N-2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethylethanediamide)

- 1270570-95-0(2-amino-2-(6-methoxypyridin-3-yl)propan-1-ol)

- 2034494-42-1(2-(2-Benzoxazolylthio)-1-[3-[(6-ethyl-5-fluoro-4-pyrimidinyl)oxy]-1-pyrrolidinyl]ethanone)

- 67092-67-5(ethyl 1-ethyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

Empfohlene Lieferanten

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

Gold Mitglied

CN Lieferant

Reagenz

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Gold Mitglied

CN Lieferant

Großmenge

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

Gold Mitglied

CN Lieferant

Reagenz

Hubei Henglvyuan Technology Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

atkchemica

Gold Mitglied

CN Lieferant

Reagenz